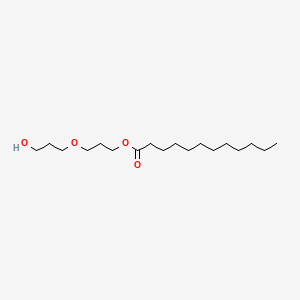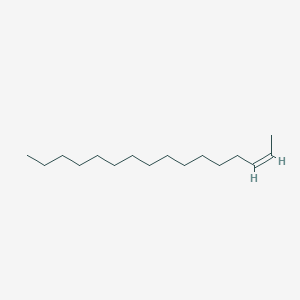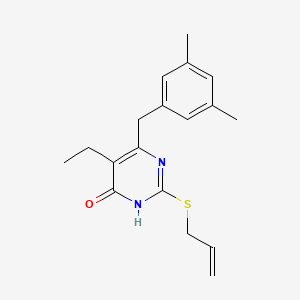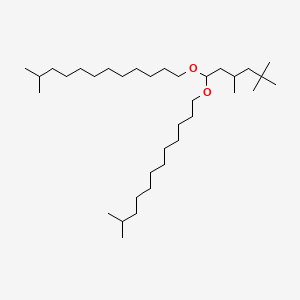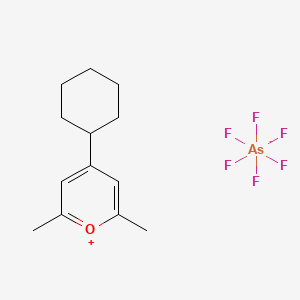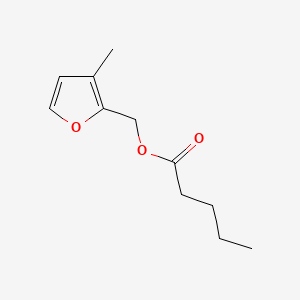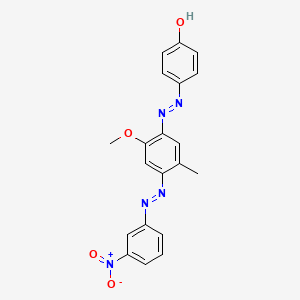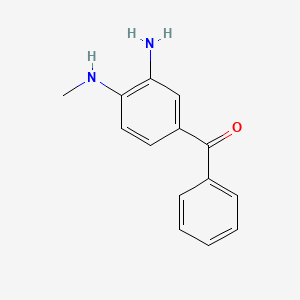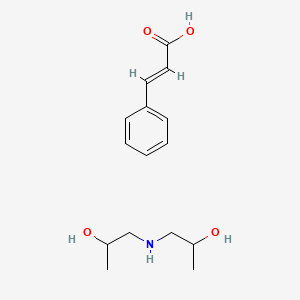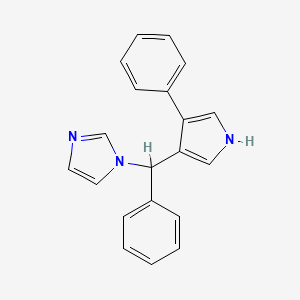
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts, which facilitate the formation of the imidazole ring through a series of cyclization and dehydrative aromatization steps .
Analyse Des Réactions Chimiques
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in the immune response . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds such as:
4-Phenyl-1H-imidazole: This compound also contains a phenyl group attached to the imidazole ring but lacks the pyrrole group.
1-(4-Hydroxyphenyl)imidazole: This compound features a hydroxy group instead of a pyrrole group, leading to different chemical properties and applications.
The uniqueness of 1H-Imidazole, 1-(phenyl(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its combination of the phenyl and pyrrole groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
150061-74-8 |
|---|---|
Formule moléculaire |
C20H17N3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[phenyl-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H17N3/c1-3-7-16(8-4-1)18-13-22-14-19(18)20(23-12-11-21-15-23)17-9-5-2-6-10-17/h1-15,20,22H |
Clé InChI |
OXAYMRKIQACOMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=CC=C3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


